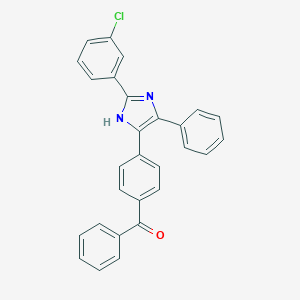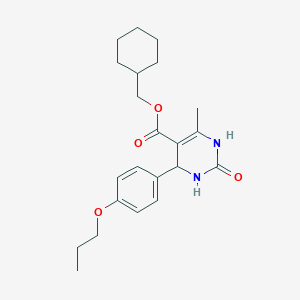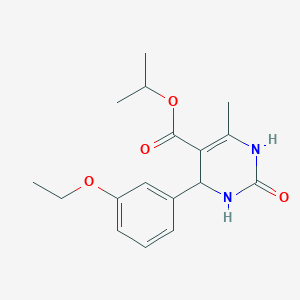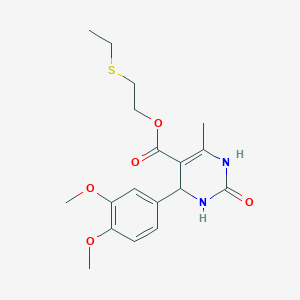
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a phenyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 4-aminobenzophenone to form an intermediate, which is then reacted with 3-chlorobenzaldehyde and ammonium acetate under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives or aniline derivatives.
Substitution: Formation of phenol derivatives or aniline derivatives.
Aplicaciones Científicas De Investigación
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-METHYL-1H-IMIDAZOLE
- 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-ETHYL-1H-IMIDAZOLE
- 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-PYRAZOLE
Uniqueness
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE is unique due to its specific combination of functional groups and its imidazole core This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Fórmula molecular |
C28H19ClN2O |
|---|---|
Peso molecular |
434.9g/mol |
Nombre IUPAC |
[4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H19ClN2O/c29-24-13-7-12-23(18-24)28-30-25(19-8-3-1-4-9-19)26(31-28)20-14-16-22(17-15-20)27(32)21-10-5-2-6-11-21/h1-18H,(H,30,31) |
Clave InChI |
IKINAGLZRQZTJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B388249.png)
![(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388251.png)
![(E)-N'-(3,5-DICHLOROPHENYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B388252.png)
![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B388254.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B388255.png)

![2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)
![2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388258.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,5-dinitropyridine](/img/structure/B388260.png)
![2-[4-(Allyloxy)-3-methoxyphenyl]-1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B388261.png)

![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)

